Jfvfmifgjmprcl-uhfffaoysa-

Description

The compound "JFVFMIFGJMPRCL-UHFFFSAOYSA-" corresponds to the InChI Key suffix of the chemical HVXHWBMLTSDYGK-UHFFFAOYSA-N, identified as CAS No. 871826-12-9 . This compound has the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol. Key physicochemical properties include:

- TPSA (Topological Polar Surface Area): 35.8 Ų

- Log P (octanol-water partition coefficient): 2.15 (XLOGP3)

- GI absorption: High

- BBB permeability: Yes

- Synthetic accessibility score: 2.07 (moderate)

It is synthesized via reactions involving trifluoromethylpyridine derivatives and chlorinated intermediates under controlled conditions (e.g., THF solvent, 75°C) . Its primary applications include pharmaceutical intermediates and agrochemical research due to its fluorine and chlorine substituents, which enhance stability and bioavailability.

Properties

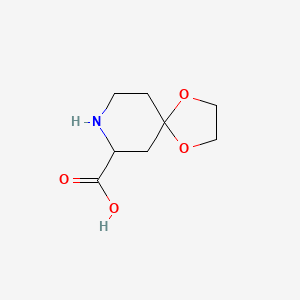

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFMIFGJMPRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234062 | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119903-61-6 | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119903-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to reduce ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is used in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds exhibit structural similarities (≥70% similarity) to CAS 871826-12-9, as identified in synthetic and computational databases :

Pharmacokinetic and Physicochemical Comparison

Key Metrics

| Property | CAS 871826-12-9 | 1022150-11-3 | 1761-61-1 | 1046861-20-4 |

|---|---|---|---|---|

| Log P (XLOGP3) | 2.15 | 1.64 | 1.98 | 2.15 |

| TPSA (Ų) | 35.8 | 41.2 | 64.5 | 55.1 |

| Water Solubility (mg/ml) | 0.24 | 0.12 | 0.687 | 0.15 |

| BBB Permeability | Yes | Yes | No | No |

| Synthetic Accessibility | 2.07 | 1.89 | 2.34 | 2.15 |

Interpretation:

- CAS 871826-12-9 demonstrates balanced lipophilicity (Log P = 2.15) and BBB penetration, making it suitable for CNS-targeted drug design.

- 1761-61-1 ’s hydrochloride salt enhances solubility but limits BBB permeability .

- 1046861-20-4 ’s carboxamide group increases polarity (TPSA = 55.1) but reduces bioavailability .

Mechanistic and Functional Divergences

Metabolic Pathways

Toxicity Profiles

| Compound | PAINS Alerts | Brenk Alerts | Lead-Likeness |

|---|---|---|---|

| CAS 871826-12-9 | 0 | 1 (amine) | 1.0 |

| 1022150-11-3 | 0 | 1 (nitrile) | 0.8 |

| 1761-61-1 | 0 | 2 (amine, HCl) | 0.5 |

| 1046861-20-4 | 0 | 1 (amide) | 0.7 |

Notes:

- CAS 871826-12-9 ’s "Lead-Likeness" score (1.0) aligns with drug development standards, unlike analogues with lower scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.